molecular formula C25H26N4O4S B10769165 1-Acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-YL)piperazine

1-Acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-YL)piperazine

Cat. No.: B10769165
M. Wt: 478.6 g/mol
InChI Key: GKGJFUXSTSUKPB-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine (CHEBI:43544) is a chemical compound with the following structure:

C25H26N4O4S\text{C}_{25}\text{H}_{26}\text{N}_4\text{O}_4\text{S} C25​H26​N4​O4​S

This compound belongs to several chemical classes, including C-nitro compounds, N-acylpiperazines, aminopyridines, and phenylpyridines . It is a structural analog of acetaminophen (paracetamol).

Preparation Methods

The synthesis of 1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine involves multi-step reactions. One reported method uses bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials . Industrial production methods may vary.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, reduction may involve catalytic hydrogenation, while oxidation could use oxidizing agents like potassium permanganate.

    Major Products: These reactions yield diverse products, such as substituted piperazines or intermediates for further synthesis.

Scientific Research Applications

1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine finds applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: Studying receptor-ligand interactions, especially with integrins.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing new materials or pharmaceuticals.

Mechanism of Action

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

1-[4-[4-[4-(2-ethoxyphenyl)sulfanyl-3-nitrophenyl]pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H26N4O4S/c1-3-33-22-6-4-5-7-24(22)34-23-9-8-19(16-21(23)29(31)32)20-10-11-26-25(17-20)28-14-12-27(13-15-28)18(2)30/h4-11,16-17H,3,12-15H2,1-2H3

InChI Key

GKGJFUXSTSUKPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1SC2=C(C=C(C=C2)C3=CC(=NC=C3)N4CCN(CC4)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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